molecular formula C8H6O4 B1357197 Phthalic Acid-13C2 CAS No. 70838-83-4

Phthalic Acid-13C2

Cat. No. B1357197
CAS RN: 70838-83-4
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-BFGUONQLSA-N
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Description

Phthalic Acid-13C2, also known as 1,2-Benzenedicarboxylic-13C2 acid or Phthalic-(dicarboxyl-13C2) acid, is a variant of Phthalic Acid where two of the carbon atoms are the isotope Carbon-13 . It has a molecular formula of C8H6O4 and a molecular weight of 168.12 g/mol .


Molecular Structure Analysis

The molecular structure of Phthalic Acid-13C2 consists of a benzene ring with two carboxyl groups at ortho positions . The InChI string is InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 .

Scientific Research Applications

Phthalates in Indoor Environments

Phthalic acid esters, including Phthalic Acid-13C2, are known as semivolatile organic compounds (SVOCs) commonly used as plasticizers and flame retardants. In indoor environments, they are released from various sources and accumulate in air and dust, leading to potential inhalation and ingestion exposure, especially in young children. Emission studies in controlled conditions, such as emission test chambers or cells, and specific scenarios for automobiles are developed to understand material emissions and user exposure during driving (Wensing, Uhde, & Salthammer, 2005).

Natural Sources and Biological Activities

Phthalic Acid-13C2, as a part of phthalic acid esters (PAEs), is not only synthesized but might also be naturally biosynthesized in nature. PAEs are discovered in plant and microorganism sources, suggesting potential biosynthesis. These compounds possess allelopathic, antimicrobial, insecticidal, and other biological activities, influencing the competitiveness of plants, algae, and microorganisms in adapting to biotic and abiotic stress. The presence of synthesized PAEs in the ecosystem might disrupt the metabolic processes of specific plant, algal, and microbial communities (Huang et al., 2021).

Phthalate Contamination and Removal in Aquatic Environments

Phthalates, including Phthalic Acid-13C2, are recognized environmental endocrine-disrupting compounds, commonly found in aquatic environments due to their widespread usage in plastic manufacturing and personal care products. Contamination in aquatic sources primarily originates from phthalate-laden wastewater treatment effluents. Factors influencing the removal of phthalates in conventional and advanced oxidation processes (AOPs) of wastewater treatment have been critically reviewed. Understanding these factors can help conceive the extent of contamination and recognize methods to improve the removal of phthalates, minimizing their release into the environment (Gani & Kazmi, 2016).

Phthalates in Food and Packaging

Phthalic acid esters are widely used as plasticizers in food processing and packaging. The metabolism, human exposure, sources, occurrence in food, toxicological aspects, and health effects of PAEs are discussed in a comprehensive review. Novel research articles provide insights into the PAEs analyzed, food matrix, sample preparation/extraction methods, instrumental analysis and quantitation, recovery percentage, and limit of detection, offering a comparison and reference point for future research (Harunarashid, Lim, & Harunsani, 2017).

Safety And Hazards

Phthalic Acid-13C2, like other phthalic acids, may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if inhaled or swallowed .

properties

IUPAC Name

phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGIFLGASWRNHJ-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583975
Record name Benzene-1,2-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalic Acid-13C2

CAS RN

70838-83-4
Record name Benzene-1,2-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalic acid-carboxy-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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